![molecular formula C24H26N2O4S2 B4535368 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4535368.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-[(2-methoxyethyl)thio]benzamide involves several steps, including reactions under catalyst-free conditions to afford α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides in good yields. The process typically starts with the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines to produce these intermediates efficiently (Liu, Guo, & Chen, 2015).
Molecular Structure Analysis
The molecular structure and properties of similar sulfonamide compounds have been extensively analyzed through methods like density functional theory (DFT), revealing detailed insights into their reactivity, molecular geometry, and electronic properties. These analyses often include the calculation of vibrational frequencies, potential energy distributions, and molecular docking to assess the bioactive nature of the compounds (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and Properties
The chemical properties of benzamide and sulfonamide derivatives, including those structurally similar to the compound , are characterized by their reactions with various electrophiles, their ability to form complexes, and their reactivity towards different chemical agents. These properties are critical for understanding the compound's behavior in various chemical environments and for designing targeted chemical transformations (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Physical Properties Analysis
The physical properties of related compounds are typically determined through techniques like X-ray diffraction, which provides insights into the crystalline structure, and spectroscopic methods, which offer information on the molecular vibrations and the compound's electronic structure. These studies are essential for understanding the compound's stability, solubility, and other physical characteristics (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(2-methoxyethylsulfanyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S2/c1-26(18-19-8-4-3-5-9-19)32(28,29)21-14-12-20(13-15-21)25-24(27)22-10-6-7-11-23(22)31-17-16-30-2/h3-15H,16-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRAMNUDHYBJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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